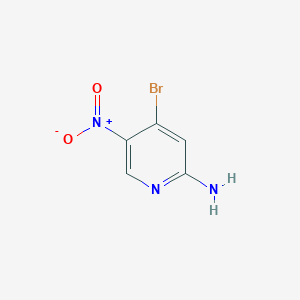

4-Bromo-5-nitropyridin-2-amine

描述

4-Bromo-5-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 4 and 5 positions, respectively, and an amino group at the 2 position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitropyridin-2-amine typically involves the nitration of 4-bromo-2-aminopyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5 position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反应分析

Types of Reactions: 4-Bromo-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Reduction Reactions: The major product is 4-bromo-2,5-diaminopyridine.

科学研究应用

Biological Activities

4-Bromo-5-nitropyridin-2-amine exhibits various biological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that nitropyridines can serve as precursors for anticancer agents. For instance, certain derivatives have shown effectiveness against breast carcinoma .

- Antimicrobial Properties : Some studies suggest that nitropyridine derivatives possess antimicrobial properties, which can be harnessed in developing new antibiotics .

Applications in Medicinal Chemistry

The compound's role in medicinal chemistry is notable:

| Application Area | Description |

|---|---|

| Anticancer Agents | Used as intermediates in synthesizing drugs targeting cancer cells. |

| Antimicrobial Agents | Potential use in developing new antibiotics due to observed antimicrobial properties. |

| Enzyme Inhibitors | Investigated as inhibitors for specific enzymes involved in disease pathways. |

Agrochemical Applications

In agrochemicals, this compound is explored for its potential as:

- Pesticides : Its structural properties allow it to act as a precursor for developing effective pesticides against agricultural pests.

Material Science Applications

The compound is also being researched for its applications in material science:

| Property | Application |

|---|---|

| Conductivity | Potential use in developing conductive polymers and materials. |

| Photonic Applications | Investigated for use in photonic devices due to its unique electronic properties. |

Case Study 1: Anticancer Drug Development

A study investigated the synthesis of various nitropyridine derivatives, including this compound, leading to the identification of several compounds with significant anticancer activity against breast cancer cell lines. The results indicated that modifications on the nitropyridine structure could enhance efficacy and selectivity.

Case Study 2: Pesticide Development

Research into the efficacy of nitropyridine derivatives as pesticides revealed that certain compounds exhibited high levels of toxicity against specific agricultural pests while maintaining low toxicity to non-target organisms. This suggests potential for environmentally friendly pest control solutions.

作用机制

The mechanism of action of 4-Bromo-5-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of the bromine and nitro groups can influence its binding affinity and selectivity towards these targets .

相似化合物的比较

- 2-Amino-5-bromo-3-nitropyridine

- 5-Bromo-2-nitropyridine

- 4-Chloro-5-nitropyridin-2-amine

Comparison: 4-Bromo-5-nitropyridin-2-amine is unique due to the specific positioning of the bromine, nitro, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

生物活性

4-Bromo-5-nitropyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a nitro group on the pyridine ring, is being explored for its antibacterial properties and as a precursor for synthesizing other biologically active compounds. This article delves into the biological activity of this compound, highlighting relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features:

- Bromine at position 4

- Nitro group at position 5

- Amino group at position 2

This arrangement of substituents significantly influences its chemical reactivity and biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study conducted by Rai and Singh (2011) synthesized various derivatives of pyridine compounds, including those derived from this compound. These derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM .

The mechanism through which this compound exerts its antibacterial effects involves interference with bacterial metabolic pathways. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt essential cellular processes .

Case Studies

- Synthesis and Evaluation of Derivatives : In a study focused on synthesizing benzamide derivatives from pyridine compounds, researchers found that modifications in the amino and nitro groups could enhance antibacterial efficacy. The synthesized compounds were tested against clinical bacterial strains, confirming the potential of this compound as a lead compound for further development .

- Comparative Analysis with Similar Compounds : A comparative study involving structurally similar compounds (e.g., 3-Bromo-4-nitropyridine) revealed that slight variations in substituent positions significantly affected biological activity. This highlights the importance of structural optimization in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Bromopyridines : The compound can be synthesized via nitration reactions where brominated pyridine derivatives are treated with nitrating agents, such as fuming nitric acid.

- Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution reactions with amines to form new derivatives that may possess enhanced biological activities.

Summary Table of Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Nitration | Treatment with nitrating agents to introduce nitro groups |

| Nucleophilic Substitution | Replacement of bromine with amines |

Research Findings

Recent studies have focused on evaluating the safety and toxicity profiles of this compound. According to PubChem data, this compound has been assessed for its potential hazards and toxicity . Ongoing research aims to better understand its pharmacokinetics and long-term effects in biological systems.

属性

IUPAC Name |

4-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJCTZTDMZTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516048 | |

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-11-6 | |

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。